

Spectroscopic Profile of Bartsioside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bartsioside*

Cat. No.: *B3329666*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bartsioside**, an iridoid glycoside. The information is compiled to assist in the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Bartsioside is an iridoid glycoside with the molecular formula $C_{15}H_{22}O_8$ and a molecular weight of approximately 330.33 g/mol ^[1]. Its structure has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available spectroscopic data for **Bartsioside** in a structured format for ease of reference and comparison.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the molecular formula of a compound. For **Bartsioside**, Electrospray Ionization (ESI) is a commonly used technique.

Ionization Mode	m/z	Adduct
ESI (+)	330	[M + H] ⁺
M represents the Bartsioside molecule.		

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, published, and explicitly assigned NMR dataset for **Bartsioside** is not readily available in a single source, the following represents a compilation of referenced data. The ¹H NMR data is based on spectra recorded in deuterated methanol (MeOD) at 500 MHz.

¹H NMR Data of **Bartsioside** (in MeOD, 500 MHz)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in a tabular format in the searched sources.			

¹³C NMR Data of **Bartsioside**

Position	Chemical Shift (δ, ppm)
Data not available in a tabular format in the searched sources.	

Note: The absence of specific, tabulated NMR data in the public domain necessitates acquiring and interpreting the spectra from original research articles or performing the analysis independently.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for a glycosidic compound like **Bartsioside** would include:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (hydroxyl groups)	~3400 (broad)	Strong
C-H (alkane/alkene)	~2900-3100	Medium
C=C (alkene)	~1650	Medium
C-O (ether, alcohol)	~1000-1300	Strong

This is a generalized prediction. Specific data for Bartsioside is not available in the searched sources.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of iridoid glycosides like **Bartsioside**, based on common practices in natural product chemistry.^{[2][3][4]}

Isolation of Bartsioside

A common method for the isolation of **Bartsioside** from plant material, such as *Bellardia trixago*, involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatography:** The butanol fraction, which typically contains the polar glycosides, is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica gel, Sephadex LH-20, or reversed-phase (C18) material, as well as

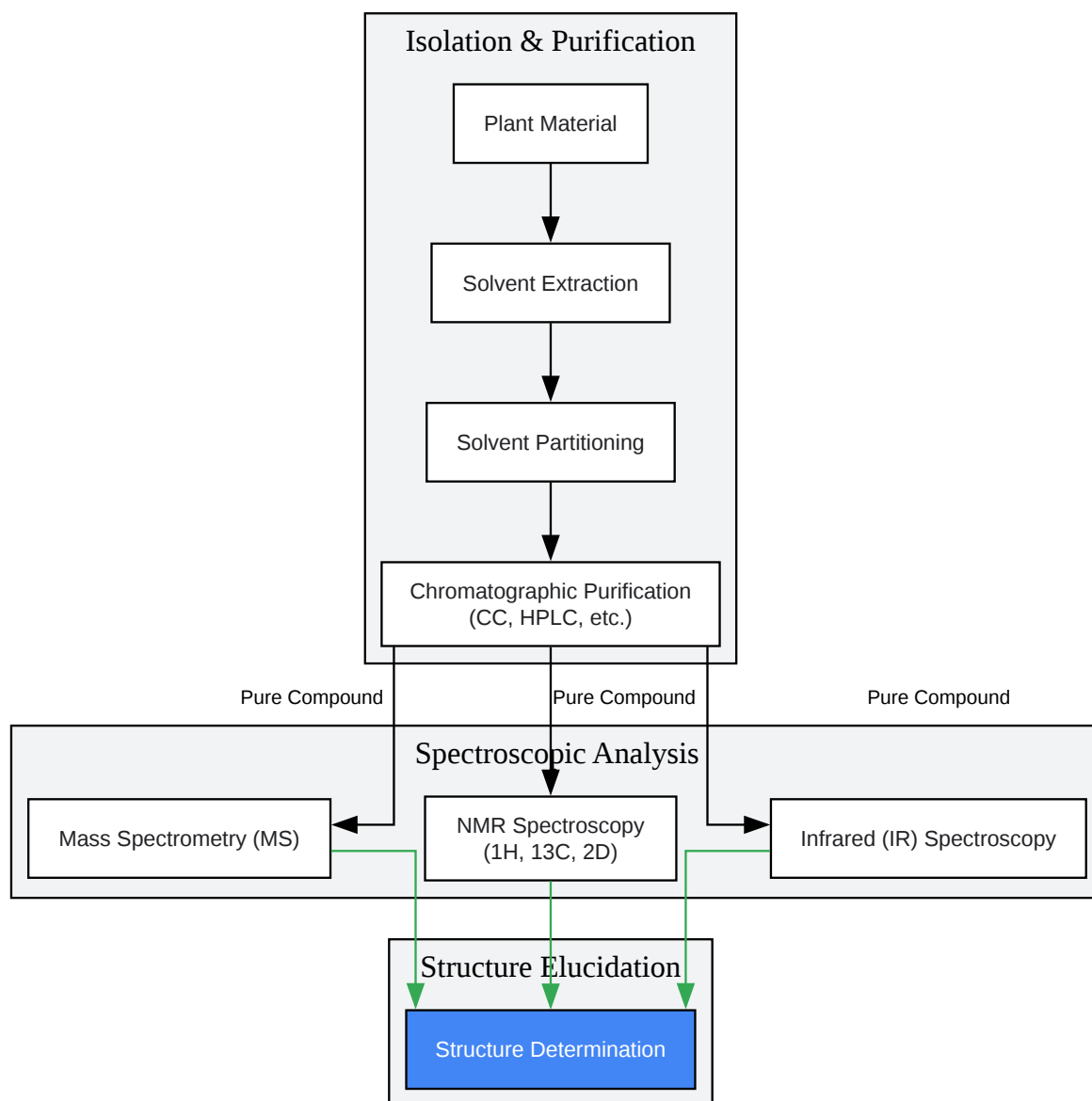
preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The sample is dissolved in a deuterated solvent such as methanol- d_4 (CD_3OD) or dimethyl sulfoxide- d_6 ($\text{DMSO}-\text{d}_6$).^[5] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **Mass Spectrometry:** High-resolution mass spectra are often obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.
- **IR Spectroscopy:** IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Bartsioside**.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and spectroscopic identification of **Bartsioside**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bartsioside | C₁₅H₂₂O₈ | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Bartsioside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3329666#spectroscopic-data-of-bartsioside-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com